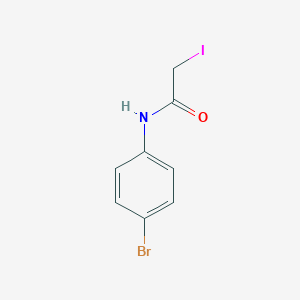
Carboxin sulfoxide
Overview
Description
Carboxin sulfoxide is a derivative of carboxin, a systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is known for its enhanced fungicidal properties and is often used as a seed treatment to control various fungal pathogens.
Mechanism of Action
Target of Action
Carboxin sulfoxide primarily targets the Succinate Dehydrogenase [ubiquinone] Flavoprotein Subunit in mitochondria . This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
This compound interacts with its target by inhibiting the activity of the Succinate Dehydrogenase enzyme . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in ATP production and an overall disruption of cellular metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or TCA cycle), and the electron transport chain . By inhibiting Succinate Dehydrogenase, this compound disrupts these pathways, leading to a decrease in the production of ATP, the primary energy currency of the cell .
Pharmacokinetics
It’s known that carboxin, from which this compound is derived, is rapidly degraded in soil to this compound . The half-life of Carboxin in soil is about 3 days .
Result of Action
The inhibition of Succinate Dehydrogenase by this compound leads to a disruption of cellular metabolism. This results in a decrease in ATP production, which can lead to cell death, particularly in fungi. This is why this compound is used as a fungicide .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is known to be moderately soluble in water and non-volatile . Its degradation in the environment and its mobility in soil can also impact its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Carboxin Sulfoxide, like Carboxin, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly succinate dehydrogenase [ubiquinone] flavoprotein subunit, a mitochondrial enzyme . The nature of these interactions involves the inhibition of the enzyme, disrupting the energy production in fungi .
Cellular Effects
This compound affects various types of cells and cellular processes. By inhibiting succinate dehydrogenase, it disrupts the tricarboxylic acid cycle and electron transport chain, which are crucial for cellular metabolism . This influences cell function and can impact cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the quinone reduction site of the succinate dehydrogenase enzyme complex, preventing ubiquinone from doing so . This inhibits the enzyme, disrupting the tricarboxylic acid cycle and electron transport chain, and ultimately affecting energy production at the molecular level .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, changes in the effects of this compound have been observed. Phototransformation of Carboxin takes place when it is dissolved in water, which can cause toxicity to aquatic organisms
Metabolic Pathways
This compound is involved in metabolic pathways related to the tricarboxylic acid cycle and electron transport chain . It interacts with the succinate dehydrogenase enzyme, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its transport and distribution are influenced by its chemical properties, including its solubility in water
Subcellular Localization
The subcellular localization of this compound is primarily at the mitochondria, where it interacts with the succinate dehydrogenase enzyme This could influence its activity or function, including any effects on specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carboxin sulfoxide typically involves the oxidation of carboxin. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the sulfoxide.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product. The process is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxin sulfone.
Reduction: It can be reduced back to carboxin under specific conditions.
Substitution: The sulfoxide group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Carboxin sulfone.
Reduction: Carboxin.
Substitution: Derivatives with different functional groups replacing the sulfoxide.
Scientific Research Applications
Carboxin sulfoxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on fungal pathogens and plant health.
Medicine: Explored for potential antifungal properties in clinical settings.
Industry: Utilized in the development of new fungicidal formulations and agricultural products.
Comparison with Similar Compounds
Carboxin: The parent compound, also a systemic fungicide.
Carboxin sulfone: A further oxidized form of carboxin sulfoxide.
Oxycarboxin: Another derivative with similar fungicidal properties.
Uniqueness: this compound is unique due to its balanced properties of stability and reactivity. It offers enhanced fungicidal activity compared to carboxin and is more stable than carboxin sulfone. Its selective inhibition of succinate dehydrogenase makes it a valuable tool in both agricultural and scientific research.
Properties
IUPAC Name |
6-methyl-4-oxo-N-phenyl-2,3-dihydro-1,4-oxathiine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-9-11(17(15)8-7-16-9)12(14)13-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXIHLNNJNITMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)CCO1)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041531 | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17757-70-9 | |
| Record name | Carboxin sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017757709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carboxin sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBOXIN SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8Z570YAVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Carboxin sulfoxide generated?
A1: this compound is a metabolite of the systemic fungicide Carboxin (Vitavax). Cultures of the fungus Rhizopus japonicus in a synthetic glucose medium can convert Carboxin into this compound and Carboxin sulfone. [] Interestingly, under partially anaerobic conditions in a steep medium, this compound becomes a major metabolite along with another product formed by the addition of water to Carboxin. []
Q2: Are there methods to synthesize radiolabeled this compound for research purposes?
A2: Yes, this compound labeled with Carbon-14 (14C) can be synthesized. A study outlines the preparation of 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide phenyl-U-14C (Carboxin), along with its sulfoxide and sulfone derivatives, all labeled with 14C at the phenyl ring. [] This radiolabeling strategy can be valuable for tracing the metabolic fate and distribution of Carboxin and its metabolites in various biological systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


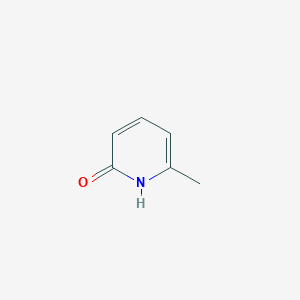
![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)
![(Thieno[2,3-d]pyrimidin-4-ylthio)acetic acid](/img/structure/B103647.png)

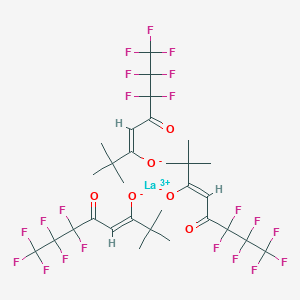
![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)
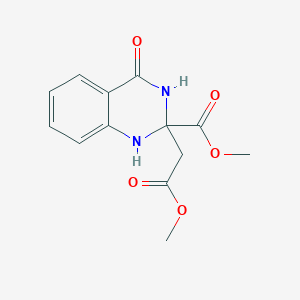
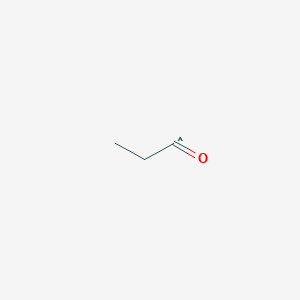
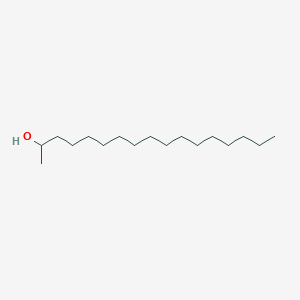
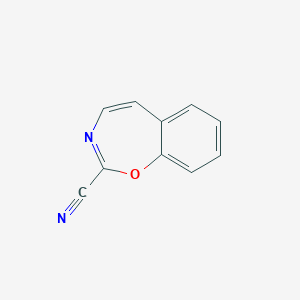
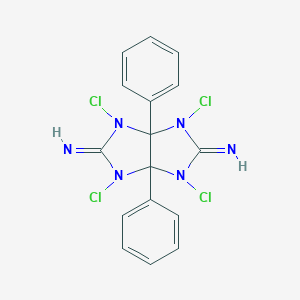
![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)

